molecular formula C17H20F2N2O4 B6948893 N-[3-(difluoromethoxy)cyclohexyl]-3-(2-oxo-1,3-oxazolidin-3-yl)benzamide

N-[3-(difluoromethoxy)cyclohexyl]-3-(2-oxo-1,3-oxazolidin-3-yl)benzamide

Cat. No.: B6948893
M. Wt: 354.35 g/mol
InChI Key: GIHODJVOIDBKTE-UHFFFAOYSA-N
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Description

N-[3-(difluoromethoxy)cyclohexyl]-3-(2-oxo-1,3-oxazolidin-3-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexyl ring substituted with a difluoromethoxy group, an oxazolidinone ring, and a benzamide moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[3-(difluoromethoxy)cyclohexyl]-3-(2-oxo-1,3-oxazolidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F2N2O4/c18-16(19)25-14-6-2-4-12(10-14)20-15(22)11-3-1-5-13(9-11)21-7-8-24-17(21)23/h1,3,5,9,12,14,16H,2,4,6-8,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHODJVOIDBKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)OC(F)F)NC(=O)C2=CC(=CC=C2)N3CCOC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(difluoromethoxy)cyclohexyl]-3-(2-oxo-1,3-oxazolidin-3-yl)benzamide typically involves multiple steps, starting with the preparation of the cyclohexyl ring with the difluoromethoxy substituent. This can be achieved through a nucleophilic substitution reaction where a difluoromethoxy group is introduced to a cyclohexyl precursor. The oxazolidinone ring is then synthesized through a cyclization reaction involving an amino alcohol and a carbonyl compound. Finally, the benzamide moiety is attached via an amide coupling reaction, often using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents would be selected to minimize environmental impact and reduce costs. The process would also include purification steps such as crystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(difluoromethoxy)cyclohexyl]-3-(2-oxo-1,3-oxazolidin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents to the cyclohexyl ring or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitutions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(difluoromethoxy)cyclohexyl]-3-(2-oxo-1,3-oxazolidin-3-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[3-(difluoromethoxy)cyclohexyl]-3-(2-oxo-1,3-oxazolidin-3-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets would depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(methoxy)cyclohexyl]-3-(2-oxo-1,3-oxazolidin-3-yl)benzamide
  • N-[3-(fluoromethoxy)cyclohexyl]-3-(2-oxo-1,3-oxazolidin-3-yl)benzamide
  • N-[3-(trifluoromethoxy)cyclohexyl]-3-(2-oxo-1,3-oxazolidin-3-yl)benzamide

Uniqueness

N-[3-(difluoromethoxy)cyclohexyl]-3-(2-oxo-1,3-oxazolidin-3-yl)benzamide is unique due to the presence of the difluoromethoxy group, which can significantly influence its chemical reactivity and biological activity. The difluoromethoxy group can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties compared to similar compounds .

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